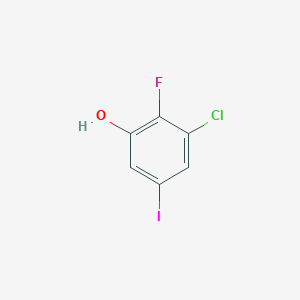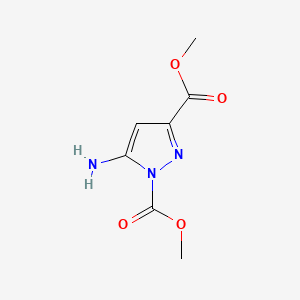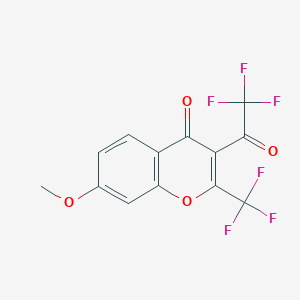
7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-4H-chromen-4-one and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-4H-chromen-4-one: A precursor in the synthesis of the target compound.
2-(Trifluoromethyl)-4H-chromen-4-one: Shares structural similarities and may exhibit similar properties.
3-(2,2,2-Trifluoroacetyl)-4H-chromen-4-one: Another related compound with potential biological activities.
Uniqueness
7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its trifluoromethyl and trifluoroacetyl groups are particularly noteworthy, as they can influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H6F6O4 |
|---|---|
Molekulargewicht |
340.17 g/mol |
IUPAC-Name |
7-methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C13H6F6O4/c1-22-5-2-3-6-7(4-5)23-11(13(17,18)19)8(9(6)20)10(21)12(14,15)16/h2-4H,1H3 |
InChI-Schlüssel |
IRVFBJPQAYJSTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B14020200.png)
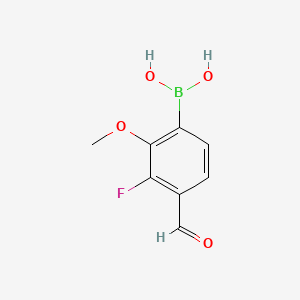
![2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine](/img/structure/B14020211.png)
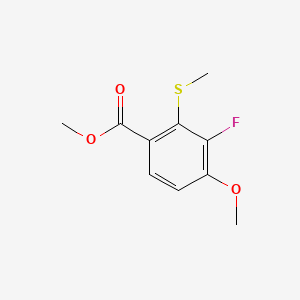
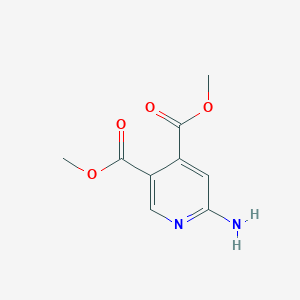


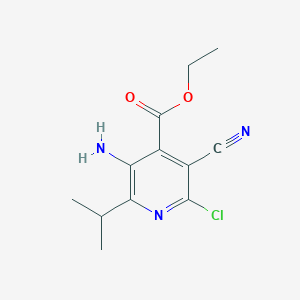
![5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14020247.png)


